Molecular Design: Azide Placement on a Glycine Linker vs. Direct Attachment to Aeg Backbone
N3-Gly-Aeg(Fmoc)-OH differentiates itself from other azide-functionalized PNA monomers like Fmoc-Aeg(N3)-OH through the strategic placement of the azide group. Instead of being directly attached to the Aeg nitrogen, it is incorporated on a glycine-derived linker, adding a flexible spacer arm . This design can improve the steric accessibility of the azide group for click reactions and potentially reduce any conformational strain on the PNA backbone that might arise from a directly appended bulky substituent .
| Evidence Dimension | Azide group placement and molecular architecture |
|---|---|
| Target Compound Data | N3-Gly-Aeg(Fmoc)-OH (C21H21N5O5, MW 423.42): Azide linked via an N-2-azidoacetyl group on the secondary amine of the Aeg backbone . |
| Comparator Or Baseline | Fmoc-Aeg(N3)-OH (C19H18N4O4, MW 366.37): Azide group directly attached to the secondary amine of the Aeg backbone, replacing a hydrogen atom [1]. |
| Quantified Difference | Target compound has an additional glycine spacer (C2H3NO) in its structure, increasing molecular weight by 57.05 g/mol and providing a more extended and flexible linker [REFS-2, REFS-3]. |
| Conditions | Structural analysis based on molecular formula and IUPAC name [REFS-2, REFS-3]. |
Why This Matters
For procurement, this structural distinction is critical when designing PNA conjugates where the spatial orientation or conformational freedom of the attached functional group (e.g., fluorophore, drug, targeting ligand) is a key experimental variable.
- [1] Fmoc-Aeg(N3)-OH. (n.d.). Product information. MedChemExpress. View Source
